molecular formula C17H23N3O2 B2832338 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 924861-22-3

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione

Cat. No.: B2832338
CAS No.: 924861-22-3
M. Wt: 301.39
InChI Key: KKIZAEWPSRYCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a 4-phenylpiperazine moiety linked via a propyl chain to the nitrogen atom of the diketopiperazine core. Its structural framework—combining a rigid diketopiperazine ring with a flexible piperazine-propyl chain—allows for diverse interactions with biological targets, including voltage-gated sodium channels and serotonin receptors (5-HT1A/5-HT2A) .

Properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-8-20-16(21)13-15(17(20)22)19-11-9-18(10-12-19)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIZAEWPSRYCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenyl halides, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituents at the 3-Position of Pyrrolidine-2,5-dione

The 3-position substituent significantly influences bioactivity:

  • 3-Spirocyclohexane/tetralone derivatives (e.g., compounds 5–10 in ):
    • 3-Spirocyclohexane derivatives (e.g., 5–7 ) exhibit high 5-HT1A affinity (Ki = 15–46 nM) but low 5-HT2A binding.
    • 3-Spirotetralone derivatives (e.g., 8–10 ) retain 5-HT1A affinity but show reduced 5-HT2A activity compared to phenyl-substituted analogs .
  • 3-Aryl substituents (e.g., trifluoromethylphenyl in ):
    • Compounds like 9a (3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione) demonstrate potent anticonvulsant activity (ED50 = 20.78 mg/kg in rats) due to enhanced lipophilicity and electronic effects from the CF3 group .
Alkyl Chain Length Connecting Piperazine and Diketopiperazine
  • Propyl chain (as in the target compound): Balances lipophilicity and solubility, optimizing blood-brain barrier penetration.
  • Methyl or ethyl chains : Shorter chains (e.g., N-[(4-phenylpiperazin-1-yl)-methyl] derivatives) reduce anticonvulsant potency compared to propyl analogs .
  • Longer chains (e.g., butyl): May increase neurotoxicity, as seen in rotarod tests .
Piperazine Substitution
  • 4-Phenylpiperazine (target compound): Enhances serotonin receptor antagonism, contributing to anticonvulsant effects via 5-HT1A modulation .
  • 4-Methylpiperazine (): Less effective in anticonvulsant screens (ED50 > 100 mg/kg), highlighting the importance of aromatic interactions .

Pharmacological Profiles

Table 1: Anticonvulsant Activity in MES Model
Compound ED50 (mg/kg) Neurotoxicity (Rotarod) Key Structural Features Source
Target compound Not reported Not tested 3-(4-Phenylpiperazin-1-yl), propyl -
9a (3-(2-CF3Ph)) 20.78 (oral, rats) Low 3-Trifluoromethylphenyl, methyl chain
11i (3-(2-CF3Ph)) 132.13 (i.p., mice) Moderate 3-Trifluoromethylphenyl, propyl chain
Compound 20 () 48.0 (i.p., mice) High Chain amide analog
Table 2: Serotonin Receptor Affinity
Compound 5-HT1A Ki (nM) 5-HT2A Ki (nM) Structural Features Source
Target compound Not reported Not reported 4-Phenylpiperazine, propyl -
5 (spirocyclohex) 15 >1000 3-Spirocyclohexane, propyl chain
7 (spirocyclohex) 27 >1000 3-Spirocyclohexane, methyl chain

Mechanism of Action

  • Voltage-Sensitive Sodium Channel Modulation : Compounds like 20 () bind to site 2 of sodium channels, stabilizing inactive states to inhibit seizure propagation .
  • 5-HT1A Receptor Antagonism : Derivatives with 4-phenylpiperazine (e.g., target compound) likely block 5-HT1A autoreceptors, increasing serotonin release and exerting anticonvulsant effects .

Toxicity and Selectivity

  • Neurotoxicity : Propyl-chain derivatives generally show lower rotarod toxicity than longer-chain analogs .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., CF3) improve anticonvulsant potency but may increase metabolic instability.
    • Spirocyclic substituents reduce 5-HT2A affinity, enhancing selectivity for 5-HT1A .

Biological Activity

3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activities, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H23_{23}N3_{3}O2_{2}, and it features a unique combination of a pyrrolidine-2,5-dione core and a phenylpiperazine moiety. This structural arrangement is believed to confer distinct pharmacological properties that may be beneficial in treating various neurological disorders.

Research indicates that this compound interacts with various neurotransmitter receptors and transporters. These interactions could modulate neuronal excitability and pain perception, making it a candidate for further investigation in treating conditions such as epilepsy and neuropathic pain.

Neurotransmitter Interactions

The compound's mechanism of action primarily involves:

  • Dopaminergic and Serotonergic Systems : It may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
  • GABAergic Activity : The compound has been studied for its potential as a GABA transporter inhibitor, which could enhance inhibitory neurotransmission .

Anticonvulsant Properties

Several studies have assessed the anticonvulsant activity of this compound using various seizure models:

StudyModel UsedResults
Maximal Electroshock (MES)Showed significant anticonvulsant activity with protection in over 50% of tested mice.
6 Hz Seizure ModelDemonstrated effective seizure protection comparable to established anticonvulsants.
Subcutaneous Pentylenetetrazole (scPTZ)Exhibited notable activity against induced seizures.

These results suggest that the compound may be a promising candidate for developing new anticonvulsant therapies.

Antinociceptive Effects

In addition to its anticonvulsant properties, the compound has been evaluated for its analgesic effects:

  • Pain Models : Studies indicate that it may reduce pain responses in formalin-induced pain models, suggesting potential utility in treating chronic pain conditions .

Case Studies

A notable study examined the efficacy of this compound in a cohort of mice subjected to various seizure-inducing stimuli. The findings highlighted:

  • Dose-dependent Response : Higher doses were correlated with increased seizure protection.
  • Safety Profile : No significant hepatotoxicity was observed at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Q. How can researchers optimize the synthesis of 3-(4-phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves multi-step protocols. For example, the piperazine moiety can be introduced via nucleophilic substitution reactions under inert atmospheres. Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol can enhance purity. Intermediate characterization using 1H^1H-NMR and LC-MS is essential to confirm structural integrity at each step .

Q. What analytical techniques are most reliable for structural elucidation of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C-NMR are foundational. For stereochemical analysis, 2D-NMR (COSY, NOESY) resolves spatial arrangements of substituents. X-ray crystallography (using SHELX software ) provides definitive confirmation of crystal packing and bond angles. Thermal stability can be assessed via differential scanning calorimetry (DSC) to inform storage conditions .

Q. How is the biological activity of this compound typically assessed in preclinical studies?

Methodological Answer: Standard assays include:

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED50_{50} calculations .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A} receptors) to determine KiK_i values .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to establish therapeutic indices .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced pharmacological profiles?

Methodological Answer: Key SAR findings:

  • Piperazine substituents : Bulky aryl groups (e.g., 4-chlorophenyl) increase 5-HT1A_{1A} receptor affinity by 3-fold compared to unsubstituted analogs .
  • Pyrrolidine-2,5-dione core : Methylation at N1 (as in 1-methyl derivatives) improves metabolic stability but reduces anticonvulsant potency in MES models .
  • Propyl chain modification : Replacement with cyclopropyl or allyl groups alters logP values, impacting blood-brain barrier penetration . Systematic SAR studies require combinatorial libraries and QSAR modeling to prioritize synthetic targets .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from methodological variability. Strategies include:

  • Standardized protocols : Adopt OECD guidelines for in vivo testing (e.g., fixed seizure induction parameters in MES models) .
  • Batch consistency : Ensure compound purity (>98% by HPLC) and use identical vehicle formulations (e.g., 1% Tween-80 in saline) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .

Q. What computational approaches are effective for predicting target interactions and toxicity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures of 5-HT1A_{1A} (PDB: 7E2Z) to predict binding modes. Focus on hydrogen bonding with Ser159 and π-π stacking with Phe361 .
  • ADMET prediction : SwissADME and ProTox-II models assess logP, CYP450 inhibition, and hepatotoxicity. For example, high XLogP (>4) correlates with phospholipidosis risk .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) evaluate conformational stability of ligand-receptor complexes .

Q. What experimental models best differentiate in vitro potency from in vivo efficacy?

Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Use ex vivo brain/plasma ratio measurements (e.g., microdialysis in rats) to validate BBB penetration predicted by PAMPA assays .
  • Disease-specific models : For anticonvulsants, compare activity in genetic epilepsy models (e.g., GAERS rats) vs. acute seizure models to identify translational gaps .
  • Metabolite profiling : LC-HRMS identifies active metabolites in hepatic microsomes, which may contribute to in vivo effects absent in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.